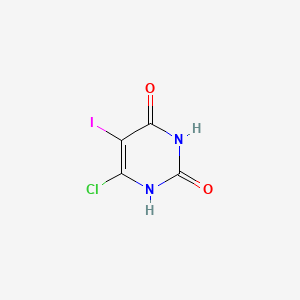![molecular formula C13H20N2O2 B2700184 N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide CAS No. 2361640-78-8](/img/structure/B2700184.png)
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound is also known as CX-5461 and has been found to be a potent inhibitor of RNA polymerase I transcription.
Mecanismo De Acción
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This inhibition leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has been found to have a unique mechanism of action that is different from other RNA polymerase inhibitors, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
CX-5461 has been found to have significant biochemical and physiological effects on cancer cells. Research has shown that CX-5461 induces nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has also been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CX-5461 has several advantages for lab experiments, including its high potency and selectivity for RNA polymerase I transcription inhibition. CX-5461 has also been found to be effective against a wide range of cancer types, making it a promising candidate for cancer treatment. However, CX-5461 has some limitations for lab experiments, including its potential toxicity and the need for further research to optimize its dosing and delivery methods.
Direcciones Futuras
There are several future directions for research related to CX-5461. One area of research is to optimize the dosing and delivery methods of CX-5461 to improve its efficacy and reduce its toxicity. Another area of research is to investigate the potential of CX-5461 as a combination therapy with other chemotherapeutic agents. Additionally, research is needed to further understand the mechanism of action of CX-5461 and its potential for targeting other cellular pathways. Overall, CX-5461 has significant potential as a cancer treatment, and further research is needed to fully realize its therapeutic potential.
Métodos De Síntesis
The synthesis of CX-5461 involves the reaction of cyclohexylamine with 2-(bromomethyl)acrylonitrile in the presence of triethylamine. This reaction produces N-cyclohexyl-2-(bromomethyl)acrylamide, which is then reacted with 1-methylpiperazine to produce N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide. The synthesis of CX-5461 has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
CX-5461 has been found to have potential pharmacological properties that make it a promising candidate for cancer treatment. Research has shown that CX-5461 inhibits RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has been found to be effective against a wide range of cancer types, including hematological malignancies and solid tumors.
Propiedades
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,10-11H,1,3-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIXQUVMJKIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)

![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)
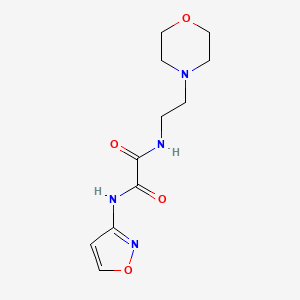
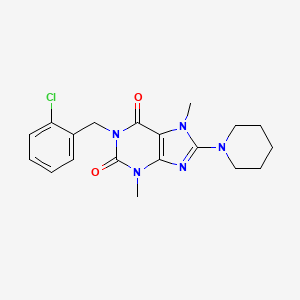
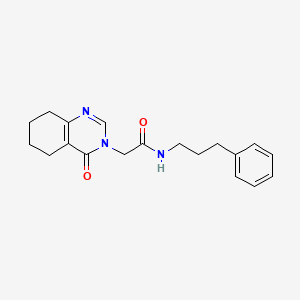
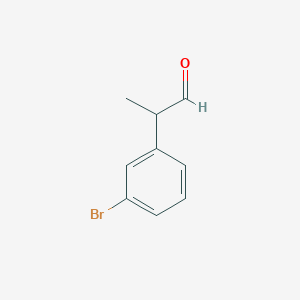
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)
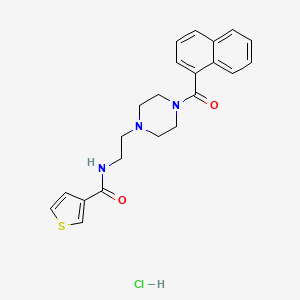
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)
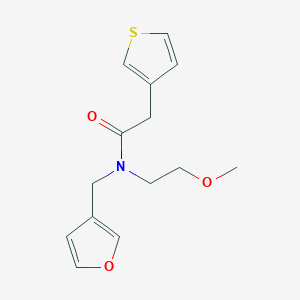
![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)
